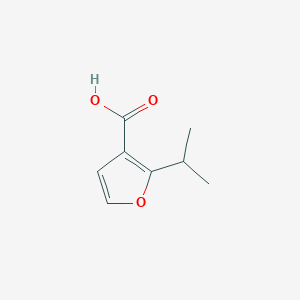
2-(Propan-2-yl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)furan-3-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a propan-2-yl group and a carboxylic acid group . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 78-79 degrees Celsius . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Enzyme-Catalyzed Oxidation in Chemical Synthesis
Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan compounds similar to 2-(Propan-2-yl)furan-3-carboxylic acid, shows promise as a biobased platform chemical for polymer production. Enzymes capable of oxidizing related compounds to FDCA have been identified, offering a biotechnological approach to synthesis under ambient conditions (Dijkman et al., 2014).
Novel Synthesis Methods
Research on benzo[b]furan-3-carboxylic acid, structurally related to this compound, reveals innovative synthesis methods involving palladium (Pd)-mediated cascade annulation, providing insights into novel organic synthesis techniques (Liao et al., 2005).
Furan Derivatives from Natural Sources
Studies have isolated new furan derivatives from endophytic fungi, highlighting the potential of natural sources in the discovery and synthesis of compounds like this compound (Chen et al., 2017).
Biocatalytic Synthesis
Biocatalysis is gaining attention for the synthesis of furan carboxylic acids, demonstrating environmentally friendly and efficient methods for producing compounds like this compound (Jia et al., 2019).
Carboxylation Methods
Research into the carboxylation of furan compounds offers a route to synthesize derivatives like this compound, potentially for polymer production (Dick et al., 2017).
Antimicrobial Activity
Some furan derivatives, similar to this compound, show antimicrobial activity against fungi and bacteria, indicating potential pharmaceutical applications (Kalyaev et al., 2022).
Interaction with Biological Molecules
Studies on furan dicarboxylic acids interacting with albumin reveal insights into the biological activity and potential therapeutic applications of furan derivatives (Henderson & Lindup, 1990).
Safety and Hazards
The safety information for 2-(Propan-2-yl)furan-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
2-propan-2-ylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)7-6(8(9)10)3-4-11-7/h3-5H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPLOIXCLUJDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99698-80-3 |
Source


|
| Record name | 2-(propan-2-yl)furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



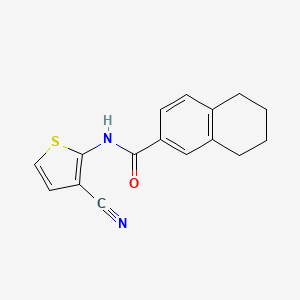

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
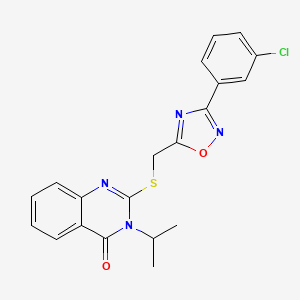
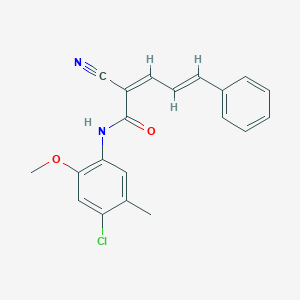
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
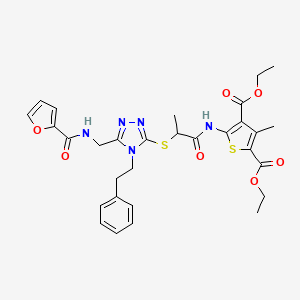

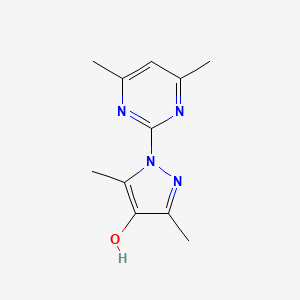
![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)